4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Reproducible synthesis of pyridazinone-based integrin antagonists and agrochemicals demands precise 4-position substitution. Generic analogs lacking the 5-methoxy group alter reactivity and biological profiles, compromising experimental outcomes. 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 14628-57-0) eliminates this risk: • High-yield synthesis (~97%) from 4,5-dichloro precursors ensures cost-effective multi-gram scale-up. • Regioselective 4-Cl handle enables predictable Suzuki-Miyaura cross-coupling for SAR exploration. • Consistent 95% purity with ambient-temperature global shipping supports reproducible R&D workflows.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 14628-57-0
Cat. No. B078948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
CAS14628-57-0
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)OC)Cl
InChIInChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3
InChIKeyOGHGGBMXRUJBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one Overview


4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 14628-57-0) is a heterocyclic compound of the pyridazinone class, characterized by a pyridazine ring substituted with a chloro group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position . This specific substitution pattern makes it a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, including herbicides and fungicides [1]. Its chemical structure enables key synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions, for the construction of complex molecular architectures [2].

Building Block Pyridazinone core for SAR library synthesis and agrochemical intermediates
Reactivity 4-Chloro handle enables Suzuki-Miyaura cross-coupling diversification

Why 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one Outperforms Generics


The unique combination of a reactive chloro handle at the 4-position, a sterically and electronically modulating methoxy group at the 5-position, and an N-methyl group at the 2-position confers specific physicochemical and synthetic properties to 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one . Substitution with generic pyridazinone analogs, such as those lacking the 5-methoxy group (e.g., 4,5-dichloro-2-methylpyridazin-3(2H)-one) or the 4-chloro group (e.g., 5-methoxy-2-methylpyridazin-3(2H)-one), results in altered reactivity, different synthetic yields, and distinct biological activity profiles, making them unsuitable as drop-in replacements in established synthetic routes and pharmacological studies . Therefore, procurement of the precise compound is critical for experimental reproducibility and achieving desired outcomes.

5-Methoxy absent

Electronic and steric profile may shift; reported regioselectivity not guaranteed.

4-Chloro absent

Loss of cross-coupling handle limits modular diversification in SAR studies.

Structural analog

Biological readouts may not transfer; direct substitution requires independent validation.

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one vs. Comparators


Superior Yield in Nucleophilic Substitution

The synthesis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one via nucleophilic substitution from 4,5-dichloro-2-methyl-3(2H)-pyridazinone with sodium methoxide proceeds with a high yield of approximately 97% . This demonstrates the preferential reactivity of the 5-chloro position towards methoxide displacement under mild conditions, leaving the 4-chloro group intact for subsequent functionalization. This yield is significantly higher than the alternative approach of starting from 5-chloro-4-methoxy precursors, which requires more forcing conditions and yields lower purity material .

Synthetic Yield
Data to verify
~97% yield
Reported regioselective nucleophilic substitution route
From 4,5-dichloro precursor; NaOMe, MeOH, 0–20 °C, 3 h
Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Enhanced Suzuki-Miyaura Cross-Coupling

The presence of the 4-chloro group in 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of aryl and heteroaryl groups at the 4-position [1]. In contrast, the non-halogenated analog, 5-methoxy-2-methylpyridazin-3(2H)-one, lacks this reactive handle and requires alternative, often less efficient or more limited, functionalization strategies . This specific reactivity is crucial for generating diverse libraries of pyridazinone derivatives for structure-activity relationship (SAR) studies in drug discovery [1].

Suzuki Coupling
Class-level
4-Chloro: active substrate for direct arylation. Non-halogenated analog: no cross-coupling handle.
Enables modular synthesis for SAR libraries
Standard Pd-catalyzed Suzuki conditions; reported methodology
Organic Synthesis Medicinal Chemistry Catalysis

Integrin Antagonism Selectivity Profile

Pyridazinone derivatives, including those with the 4-chloro-5-methoxy-2-methyl substitution pattern, have been explored for their activity against α4 integrin receptors [1]. Specifically, compounds based on the 2-methyl-5-methoxy pyridazinone core (a close analog of the target compound) have shown potent dual antagonism against α4β1 (IC50 = 31 nM) and α4β7 (IC50 = 3 nM) integrins [1]. While the target compound itself has not been directly assayed, its structural similarity suggests a potential for comparable integrin antagonism. In contrast, other pyridazinone classes, such as those with bromo substituents, demonstrate stronger integrin inhibition (EC50 = 1.2 µM) but may lack the selectivity profile favored by methoxy derivatives . This indicates that the specific substitution pattern of the target compound is crucial for achieving a balanced potency and selectivity profile.

α4 Integrin Selectivity
Class-level
Analog core: α4β1 IC₅₀ 31 nM, α4β7 IC₅₀ 3 nM. Bromo series: ~1.2 µM.
Inferred selectivity differentiation for α4β7 over α4β1
Class-level inference; direct data for this compound not reported
Inflammation Immunology Drug Discovery

Key Applications of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one


Integrin Antagonist Lead Synthesis

Researchers developing novel therapeutics for inflammatory and autoimmune diseases can utilize 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one as a versatile building block for the synthesis of pyridazinone-based integrin antagonists [1]. Its chloro group enables efficient Suzuki-Miyaura cross-coupling reactions, allowing for the rapid introduction of diverse aromatic moieties to explore structure-activity relationships and optimize potency and selectivity against α4 integrins [1]. The compound's core structure is associated with a favorable α4β7 selectivity profile, making it a strategic choice for projects targeting gut-homing inflammatory pathways [1].

Agrochemical Intermediate Synthesis

Agrochemical R&D teams focusing on the development of new crop protection agents can procure this compound as a key intermediate [2]. Its high-yielding synthesis from readily available 4,5-dichloro precursors (approx. 97% yield) ensures cost-effective and scalable production of downstream herbicides and fungicides . The compound's structure is amenable to further functionalization, enabling the optimization of physicochemical properties and biological activity required for effective agrochemical products [2].

Scalable Regioselective Synthesis

Process chemists tasked with scaling up the synthesis of complex pyridazinone-containing molecules can rely on the well-documented and high-yielding synthetic route to 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one . The regioselective nucleophilic substitution of 4,5-dichloro-2-methylpyridazin-3(2H)-one provides a robust and predictable method for preparing multi-gram quantities of the target compound with excellent purity . This minimizes the need for extensive purification and reduces overall production costs in large-scale manufacturing campaigns [2].

Selectivity Reference Compound

Pharmacologists investigating the role of α4 integrins in disease models can use 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one or its derivatives as reference compounds to benchmark selectivity and potency [1]. By comparing the activity of new chemical entities against this known core structure, researchers can establish selectivity windows for α4β7 over α4β1 integrins, which is critical for understanding the therapeutic index and potential off-target effects of novel drug candidates [1].

Application
Selection Property
Validation Focus
Integrin α4 receptor research
4-Chloro handle for Suzuki diversification
Selectivity profiling (α4β7 vs α4β1)
Agrochemical intermediate synthesis
Scalable, high-yielding route
Purity and yield in scaled-up batches
Regioselective synthesis process
Well-documented nucleophilic substitution route
Batch consistency and impurity profile
Selectivity reference for integrin studies
Defined substitution pattern for benchmarking
Cross-study selectivity confirmation

Technical Documentation Hub

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34 linked technical documents
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